3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Description
3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 6600-31-3) is a spirocyclic compound with a molecular formula of C₁₉H₂₈O₄ and a molecular weight of 320.43 g/mol . Its structure features a central spiro[5.5]undecane core substituted at positions 3 and 9 with cyclohex-3-enyl groups, contributing to its hydrophobicity (logP = 3.65) . The compound’s stereochemical complexity arises from the spirocyclic arrangement, which restricts conformational flexibility and may influence its interactions in biological or polymeric matrices.
Key applications include its use as a monomer in copolymer networks for controlled drug delivery systems. For example, copolymers incorporating this compound exhibit pH- and temperature-responsive behavior, enabling sustained release of therapeutics like indomethacin . Analytical methods such as reverse-phase HPLC using Newcrom R1 columns have been optimized for its separation, highlighting its relevance in pharmacokinetic studies and impurity profiling .
Properties
IUPAC Name |
3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-3-7-15(8-4-1)17-20-11-19(12-21-17)13-22-18(23-14-19)16-9-5-2-6-10-16/h1-3,5,15-18H,4,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTJXDHLMJKSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2OCC3(CO2)COC(OC3)C4CCC=CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052343 | |
| Record name | 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-3-cyclohexen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6600-31-3 | |
| Record name | 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6600-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro(5.5)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006600313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6600-31-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-3-cyclohexen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,9-DI-3-CYCLOHEXEN-1-YL-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14QP2637MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS No. 6600-31-3) is a synthetic compound known for its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
The molecular formula of this compound is C19H28O4, with a molecular weight of 320.42 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 96-97 °C |
| Boiling Point | 419.31 °C (estimated) |
| Density | 1.0695 g/cm³ |
| Water Solubility | 1.84 mg/L at 20 °C |
| LogP | 5.4 at 25 °C |
These properties suggest that the compound is relatively stable and has limited solubility in water, which may influence its biological interactions and applications .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that spirocyclic compounds can enhance cellular defense mechanisms against oxidative damage.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives of tetraoxaspiro compounds can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antioxidant Activity Study : A study focusing on the antioxidant capacity of spirocyclic compounds found that derivatives exhibited significant radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases.
- Anti-inflammatory Research : In a controlled laboratory setting, compounds similar to this compound were tested for their ability to modulate inflammatory pathways in macrophages. Results showed a reduction in TNF-alpha production.
- Antimicrobial Efficacy : A comparative analysis of various spirocyclic compounds demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Comparison with Similar Compounds
Table 1: Comparative Properties of Spiro[5.5]undecane Derivatives
*Estimated based on substituent contributions.
Key Research Findings
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Polymerization Utility: This derivative is copolymerized with monomers like 2-hydroxyethyl methacrylate (HEMA) to form hydrogels. The vinyl groups enable crosslinking, creating networks with tunable swelling behavior at physiological temperatures (37°C) and pH (2.4–7.4) .
- Drug Release Performance : Indomethacin-loaded networks demonstrate sustained release profiles, with >80% drug retention at pH 2.4 and controlled elution at pH 7.4 .
3,3,9,9-Tetrasubstituted Derivatives
- Stereochemical Complexity : Derivatives like 3,3,9,9-tetramethyl variants exhibit axial chirality, resolved via variable-temperature NMR and X-ray crystallography. Substituent symmetry (e.g., methyl groups) reduces enantiomerism, whereas asymmetric substituents enhance stereochemical diversity .
- Synthesis: Prepared via condensation of pentaerythritol with non-symmetrical ketones, enabling modular functionalization .
3,9-Dichloro-diphosphaspiro[5.5]undecane
3,9-Dibenzyl-dimethyl Derivatives
- Conformational Flexibility : Despite bulky benzyl groups, NMR studies reveal dynamic behavior in solution, contrasting with the rigid cyclohexenyl-substituted target compound .
Analytical and Application Contrasts
- Hydrophobicity : The cyclohexenyl substituents in the target compound confer higher logP (3.65) compared to divinyl or methyl-substituted analogs, favoring use in hydrophobic drug encapsulation .
- Polymer Compatibility: Vinyl-substituted derivatives excel in copolymer networks due to reactivity, while phosphorus-containing analogs are relegated to non-biological applications like flame retardants .
- Stereochemical Utility : Tetramethyl and benzyl derivatives serve as models for studying axial chirality, whereas the target compound’s applications are more application-driven (e.g., drug delivery) .
Preparation Methods
Method 1: Acid-Catalyzed Spiroacetalization
- Starting Materials: Cyclohex-3-en-1-carbaldehyde and pentaerythritol.
- Catalyst: Acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
- Solvent: Aprotic solvents like toluene or dichloromethane.
- Procedure: The aldehyde and pentaerythritol are refluxed in the presence of the acid catalyst. The reaction promotes the formation of the spiroacetal tetraoxane ring by intramolecular cyclization.
- Reaction Conditions: Temperature maintained between 60–90 °C, reaction time 6–12 hours.
- Workup: The reaction mixture is neutralized, and the product is extracted and purified by recrystallization.
Method 2: Peroxidation of Spiroketals
- Starting Materials: Preformed spiroketal intermediate with cyclohexenyl groups.
- Oxidizing Agent: Hydrogen peroxide or organic peroxides.
- Catalyst: Acidic or basic catalysts to facilitate oxygen insertion.
- Procedure: The spiroketal is subjected to controlled peroxidation to introduce the tetraoxane ring system.
- Reaction Conditions: Low temperature (0–25 °C) to prevent decomposition, reaction time 2–4 hours.
- Purification: Column chromatography to isolate the pure tetraoxaspiro compound.
Method 3: Multi-step Synthesis via Aldol Condensation and Cyclization
- Step 1: Aldol condensation of cyclohexenyl aldehydes to form dimeric intermediates.
- Step 2: Reaction of the intermediates with pentaerythritol under acidic conditions to form the tetraoxaspiro ring.
- Step 3: Purification by recrystallization or chromatography.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Acid-Catalyzed Spiroacetalization | Cyclohex-3-en-1-carbaldehyde + Pentaerythritol | p-Toluenesulfonic acid | Toluene / DCM | 60–90 | 6–12 | 70–85 | Most commonly used; scalable |
| Peroxidation of Spiroketals | Spiroketal intermediate | H2O2 / Organic peroxides | None / solventless | 0–25 | 2–4 | 60–75 | Requires careful control |
| Aldol Condensation + Cyclization | Cyclohexenyl aldehydes + Pentaerythritol | Acid catalyst | Toluene / Ethanol | 50–80 | 8–15 | 65–80 | Multi-step; higher complexity |
Research Findings and Optimization
- Yield Optimization: Acid-catalyzed spiroacetalization gives the highest yield with optimized temperature and catalyst concentration. Excess acid can cause side reactions, lowering purity.
- Purity Considerations: The presence of unreacted aldehydes or partially formed spiroketals can be minimized by extended reaction times and careful workup.
- Scalability: The acid-catalyzed method has been successfully scaled up for industrial production, with reported annual production volumes in the tens of thousands of pounds in the US market.
- Safety Notes: The use of peroxides requires strict temperature control to avoid explosive decomposition. Acid catalysts require neutralization post-reaction to reduce hazards.
Q & A
Basic: What copolymerization methods are commonly used to synthesize networks incorporating 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane?
Answer:
The compound is frequently copolymerized via radical polymerization using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in polar aprotic solvents like N,N-dimethylacetamide (DMA). Common comonomers include:
- 2-Hydroxyethyl methacrylate (HEMA) : Forms hydrogels for controlled drug delivery .
- N,N-Dimethylacrylamide (DMA) : Creates pH- and temperature-responsive "smart" polymers .
Table 1: Synthesis Parameters and Applications
| Comonomer | Initiator | Solvent | Application | Key Properties |
|---|---|---|---|---|
| HEMA | AIBN | DMA | Drug delivery (e.g., indomethacin) | Biocompatibility, pH sensitivity |
| DMA | BPO | DMA | Dual-sensitive hydrogels | Thermoresponsive, gel stability |
Advanced: How should experimental designs be structured to evaluate controlled drug release from copolymer networks containing this compound?
Answer:
Key variables include:
- Monomer ratio : Higher spiroacetal content enhances crosslinking, slowing drug release .
- Swelling studies : Measure equilibrium swelling degree at varying pH/temperature to correlate with release kinetics .
- In vitro release : Use phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic conditions (e.g., pH 2.0) to simulate gastrointestinal environments .
- Characterization : Near-infrared chemical imaging (NIR-CI) ensures homogeneous drug distribution .
Example Data:
- Indomethacin-loaded HEMA copolymers showed sustained release over 24 hours at pH 7.4, with burst release at pH 2.0 due to hydrogel contraction .
Basic: What characterization techniques are essential for confirming the structure of copolymers containing this compound?
Answer:
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, C-O-C spiroacetal bands at 1000–1200 cm⁻¹) .
- ¹H-NMR : Peaks at 3.3–4.0 ppm (ether protons) and 5.6–6.6 ppm (vinyl groups) confirm spiroacetal incorporation .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C for HEMA copolymers) .
Table 2: Key Spectral Assignments
| Technique | Key Signals | Functional Group Identified |
|---|---|---|
| FTIR | ~1720 cm⁻¹ | C=O (ester/acrylate) |
| 1000–1200 cm⁻¹ | C-O-C (spiroacetal) | |
| ¹H-NMR | 3.264 ppm (CH₂O) | Spiroacetal ether linkages |
| 5.662 ppm (=CH₂) | Vinyl groups |
Advanced: How can researchers resolve contradictory rheological data in copolymer systems incorporating this compound?
Answer:
Contradictions in rheological behavior (e.g., fluid-like vs. gel-like) may arise from:
- Comonomer ratios : Higher spiroacetal content increases crosslinking, promoting gel-like behavior .
- Temperature sensitivity : Hydrophobic-hydrophilic balance shifts with temperature (e.g., fluidity at 40°C vs. gelation at 22°C) .
Methodological Approach: - Perform oscillatory rheometry across shear rates (0.01–100 s⁻¹) and temperatures (22–40°C).
- Compare copolymers with varying spiroacetal content (e.g., 10% vs. 30%) to isolate structural effects .
Basic: What role does the spiroacetal moiety play in the physicochemical properties of copolymers?
Answer:
The spiroacetal group:
- Enhances thermal stability : Rigid structure delays decomposition (onset ~250°C) .
- Facilitates crosslinking : Dual vinyl groups enable network formation, critical for hydrogel elasticity .
- Improves oxidative resistance : Ether linkages reduce susceptibility to radical degradation .
Advanced: What methodologies are recommended for evaluating biocompatibility in drug-loaded copolymer systems?
Answer:
- In vitro cytotoxicity assays : Use fibroblast cell lines (e.g., L929) to assess viability via MTT assays .
- In vivo biocompatibility : Perform subcutaneous implantation in rodent models, monitoring inflammation biomarkers (e.g., IL-6, TNF-α) .
- Somatic/viscous nociception tests : Tail-flick and writhing assays evaluate biocompatibility in pain models .
Basic: How does the compound contribute to pH- and temperature-responsive behavior in hydrogels?
Answer:
- pH sensitivity : Protonation/deprotonation of comonomer groups (e.g., HEMA’s hydroxyl) alters swelling.
- Thermoresponsiveness : Spiroacetal hydrophobicity induces LCST behavior; networks contract above critical temperatures .
Advanced: What strategies optimize dual-sensitive (pH/thermal) hydrogels for biomedical applications?
Answer:
- Comonomer selection : Pair with N-isopropylacrylamide (NIPAM) for LCST tuning .
- Crosslinker density : Higher spiroacetal content (10–20 wt%) improves mechanical stability under pH/temperature shifts .
- In situ gelation : Use UV-initiated polymerization for spatially controlled network formation .
Basic: What analytical challenges arise in interpreting spectral data for spiroacetal-containing copolymers?
Answer:
- FTIR band overlap : Spiroacetal C-O-C (1000–1200 cm⁻¹) may obscure comonomer signals. Use deconvolution software .
- NMR signal splitting : Complex coupling from spiroacetal’s rigid structure requires high-resolution instruments (≥400 MHz) .
Advanced: How can thermal stability be improved in copolymers for high-temperature applications?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
